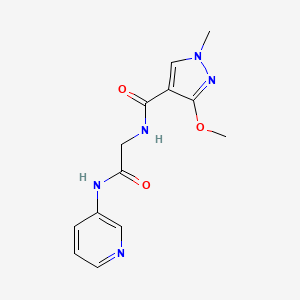![molecular formula C24H27N5O2 B2452519 2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-32-2](/img/structure/B2452519.png)
2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide” is a chemical compound. It has been mentioned in the context of anti-tubercular agents . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Applications
Research on benzamide-based compounds, similar in structure to 2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide, indicates potential antiviral applications. For instance, Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles showing significant antiviral activities against the H5N1 influenza virus, suggesting a potential pathway for the development of antiviral agents using related chemical scaffolds (Hebishy et al., 2020).
Antimicrobial Activity
Compounds with pyridazine derivatives, which are structurally related to the core of this compound, have been reported to possess antimicrobial properties. Deeb et al. (2004) synthesized pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, demonstrating antimicrobial activity against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Deeb et al., 2004).
Analgesic and Anti-inflammatory Activity
Research into the therapeutic applications of compounds containing arylpiperazine and pyridazinone moieties suggests potential analgesic and anti-inflammatory activities. Duendar et al. (2007) investigated ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, revealing their analgesic and anti-inflammatory properties without significant gastric ulcerogenic effects, which may be relevant for compounds with similar structural features (Duendar et al., 2007).
Potential Nootropic Effects
Compounds featuring the piperazine unit, akin to the one in the chemical structure of interest, have been explored for their potential nootropic effects. Valenta et al. (1994) synthesized 1,4-disubstituted 2-oxopyrrolidines and related compounds, assessing their nootropic activity, which opens avenues for further research into related compounds for cognitive enhancement applications (Valenta et al., 1994).
Anticancer and Anti-inflammatory Agents
The structural complexity of this compound may lend itself to exploration within anticancer and anti-inflammatory research. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, evaluating their anticancer and anti-5-lipoxygenase activities, indicating the potential of structurally related compounds in these therapeutic areas (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-22-10-5-4-9-20(22)24(30)25-19-8-6-7-18(17-19)21-11-12-23(27-26-21)29-15-13-28(2)14-16-29/h4-12,17H,3,13-16H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDVXUDEXQYMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)



![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)

![methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B2452450.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)



